molecular formula C19H29NO2 B12524907 1H-Indole-3-decanol, 5-methoxy- CAS No. 651331-26-9

1H-Indole-3-decanol, 5-methoxy-

Cat. No.: B12524907
CAS No.: 651331-26-9
M. Wt: 303.4 g/mol
InChI Key: ZWWKNNFHRKNPKA-UHFFFAOYSA-N
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Description

1H-Indole-3-decanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1H-Indole-3-decanol, 5-methoxy- features a methoxy group at the 5-position and a decanol chain at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-3-decanol, 5-methoxy-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For 1H-Indole-3-decanol, 5-methoxy-, the specific starting materials and conditions would include a suitable decanal and 5-methoxyphenylhydrazine, with methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the preparation of intermediates and final coupling reactions. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of these processes .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-decanol, 5-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Indole-3-decanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, modulate enzyme activity, or interfere with signal transduction pathways. The methoxy group and decanol chain may enhance its binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-decanol, 5-methoxy- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both a methoxy group and a decanol chain can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

651331-26-9

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

10-(5-methoxy-1H-indol-3-yl)decan-1-ol

InChI

InChI=1S/C19H29NO2/c1-22-17-11-12-19-18(14-17)16(15-20-19)10-8-6-4-2-3-5-7-9-13-21/h11-12,14-15,20-21H,2-10,13H2,1H3

InChI Key

ZWWKNNFHRKNPKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCO

Origin of Product

United States

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